(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a structurally complex molecule featuring a benzamide core linked to a sulfamoyl group and a benzo[d]thiazole ring. Key structural attributes include:
- Sulfamoyl moiety: Substituted with two 2-methoxyethyl groups, enhancing solubility and modulating electronic properties.
- Benzothiazole system: The Z-configuration of the imine bond (C=N) is confirmed by tautomeric analysis and spectral data . The benzothiazole ring is further substituted with an ethoxy group at position 4 and a methyl group at position 3, influencing steric and electronic interactions.
- Benzamide linkage: Connects the sulfamoyl and benzothiazole moieties, providing rigidity and planar geometry.
This compound is part of a broader class of sulfonamide-containing heterocycles, often explored for biological activities such as enzyme inhibition or antimicrobial effects.
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S2/c1-5-32-19-7-6-8-20-21(19)25(2)23(33-20)24-22(27)17-9-11-18(12-10-17)34(28,29)26(13-15-30-3)14-16-31-4/h6-12H,5,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDXNYHJUJMWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound belonging to the class of sulfonylamides. Its complex structure includes several functional groups that suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
The compound features a sulfonamide group linked to an amide bond, along with a heteroaromatic ring system. The presence of methoxyethyl groups and an ethoxy group contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₅S |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 868674-93-5 |
Antimicrobial Properties
Similar compounds in the sulfonylamide class have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that benzothiazole derivatives exhibit broad-spectrum antimicrobial effects, making them suitable candidates for further investigation in treating infections .
Anti-inflammatory Effects
Compounds containing benzothiazole moieties have also been reported to possess anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Anticancer Potential
The structural similarity of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide to known anticancer agents raises interest in its potential as an anticancer drug. Studies on related benzothiazole derivatives have shown promising results against various cancer cell lines, indicating that this compound could be further explored for its anticancer activity .
The biological activity of this compound is likely linked to its ability to interact with specific biological macromolecules. In silico predictions using tools like PASS (Prediction of Activity Spectra for Substances) suggest that the compound may target multiple pathways involved in cell signaling and metabolism.
Case Studies
- Antibacterial Activity : A study on benzothiazole derivatives revealed that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various bacterial strains, highlighting their potential as effective antibacterial agents .
- Anti-inflammatory Activity : Research involving the synthesis of benzothiazole derivatives showed that certain compounds could significantly reduce inflammation markers in vitro, suggesting their utility in inflammatory disease management .
Synthesis and Derivatization
The synthesis of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves several steps, including the formation of the sulfonamide linkage and the introduction of the benzothiazole moiety. Optimization of reaction conditions is crucial for achieving high purity and yield.
Comparaison Avec Des Composés Similaires
Key Differences :
- The target compound’s bis(2-methoxyethyl)sulfamoyl group contrasts with the phenylsulfonyl groups in triazole-thiones [7–9], leading to divergent solubility and electronic effects .
- The Z-configuration in the benzothiazole system distinguishes it from thiadiazole derivatives in , which lack such stereochemical complexity .
Spectroscopic Data
Critical Insights :
- The absence of νC=O in triazole-thiones [7–9] confirms cyclization, contrasting with the target compound’s retained benzamide carbonyl .
- Thiadiazole derivatives show distinct νC=O stretches (1605–1719 cm⁻¹) due to ester/acetyl groups .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step organic reactions, including sulfamoylation of benzamide derivatives and coupling with substituted benzo[d]thiazole precursors. Key parameters to optimize include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Reaction time : Prolonged reflux (4–8 hours) ensures completion, monitored via TLC or HPLC .
- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and Z-configuration around the thiazole-benzamide bond .
- HPLC : Quantifies purity and detects trace impurities .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- IR spectroscopy : Identifies functional groups (e.g., sulfamoyl C=O stretch at ~1700 cm⁻¹) .
Q. What primary biological activities have been reported for this compound?
- Answer : Preliminary studies on structural analogs suggest:
- Antimicrobial activity : Sulfamoyl groups inhibit bacterial dihydropteroate synthase .
- Anticancer potential : Benzo[d]thiazole moieties intercalate DNA or inhibit kinases .
- Anti-inflammatory effects : Methoxyethyl groups may modulate COX-2 .
- Note: Validate activities via standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Answer : SAR analysis of analogs highlights critical substituents:
| Substituent | Impact on Activity | Reference |
|---|---|---|
| 4-Ethoxy on thiazole | Enhances metabolic stability | |
| Bis(2-methoxyethyl) | Improves solubility and bioavailability | |
| Methyl on benzothiazole | Reduces off-target toxicity |
- Method : Systematically replace functional groups and assay activity (e.g., IC50 shifts in kinase inhibition) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Re-test batches with ≥98% HPLC purity .
- Cell line specificity : Compare activity across multiple models (e.g., HCT-116 vs. MCF-7) .
- Tools : Meta-analysis of IC50 values and statistical modeling (e.g., ANOVA) .
Q. What in silico methods predict the compound’s interactions with biological targets?
- Answer :
- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Pharmacophore modeling : Identify essential moieties (e.g., sulfamoyl as H-bond donor) .
Q. What strategies stabilize the compound under physiological conditions for in vivo studies?
- Answer :
- pH adjustment : Buffered solutions (pH 7.4) prevent hydrolysis of sulfamoyl groups .
- Encapsulation : Use liposomes or PEGylation to enhance plasma half-life .
- Temperature control : Store at –20°C in anhydrous DMSO to prevent degradation .
Q. How can researchers assess in vivo efficacy and pharmacokinetics?
- Answer :
- Animal models : Use xenograft mice for antitumor efficacy (dose: 10–50 mg/kg, oral/i.v.) .
- PK parameters : Measure via LC-MS/MS:
| Parameter | Typical Value | Method |
|---|---|---|
| Tmax | 2–4 hours | Plasma concentration |
| AUC0–24 | 500–800 µg·h/mL | Non-compartmental analysis |
- Tissue distribution : Radiolabel compound (e.g., 14C) for biodistribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
